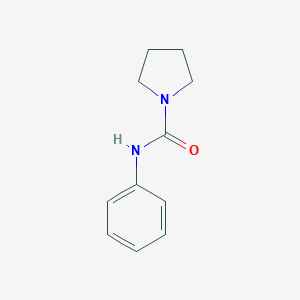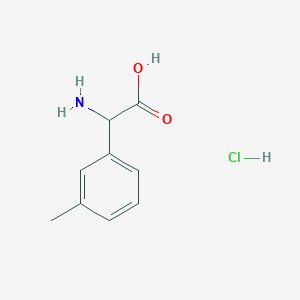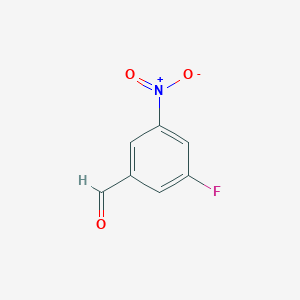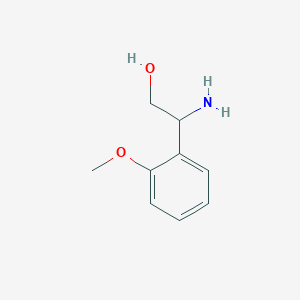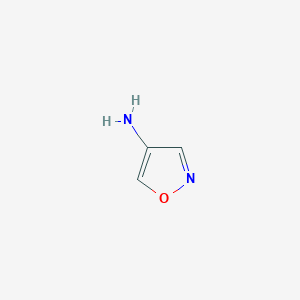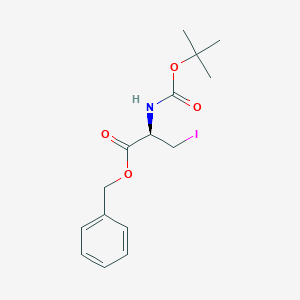
N-Boc-3-Iodo-L-alanine benzyl ester
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of Boc-protected amino acid derivatives typically involves the protection of the amino group with a Boc group, followed by the introduction of other substituents such as iodine. While the exact synthesis of "N-Boc-3-Iodo-L-alanine benzyl ester" is not detailed in the provided papers, similar compounds, such as N-Boc-3-amino-tyrosine methyl ester, have been synthesized using methods that could potentially be adapted for the synthesis of the target compound . The conventional 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocol is a common coupling method used in the synthesis of Boc-protected amino acid esters, as seen in the preparation of N-para-ferrocenyl benzoyl dipeptide esters .
Molecular Structure Analysis
The molecular structure of Boc-protected amino acid derivatives is characterized by the presence of the Boc group, which imparts steric bulk and protects the amino functionality. The crystal structure and conformation of a related dipeptide, N-(t-butoxycarbonyl)-L-alanyl-S-benzyl-L-cysteine methyl ester, have been determined, showing a parallel-pleated sheet arrangement stabilized by N–H···O hydrogen bonds . This information can provide insights into the potential conformational behavior of "this compound".
Chemical Reactions Analysis
Boc-protected amino acid derivatives are involved in various chemical reactions, primarily in peptide bond formation during peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides. The papers provided do not discuss specific reactions of "this compound", but the general reactivity of Boc-protected amino acids is well-established in peptide chemistry.
Physical and Chemical Properties Analysis
The physical and chemical properties of Boc-protected amino acid derivatives are influenced by the protecting group and other substituents. For example, the solvatochromism of Boc-protected amino acid derivatives can be studied to understand their photophysical properties, as demonstrated by the solvatochromic behavior of a Boc-protected fluorescence probe . The bulky Boc group can also affect the aggregational behavior of amino acid derivatives, as seen in the study of N-butyloxycarbonyl-L-glutamic acid oligomeric benzyl esters .
Scientific Research Applications
Chemical Modification and Application in Drug Development
Esters, including benzyl esters, are commonly used in drug development for modifying the physical, chemical, and pharmacokinetic properties of pharmaceutical compounds. Chemical modifications, such as esterification, can enhance drug solubility, stability, and bioavailability. For instance, semisynthetic resorbable materials from hyaluronan esterification have been explored for varied biological properties and clinical applications, demonstrating the potential of esterification in creating biocompatible, degradable materials for healthcare applications (Campoccia et al., 1998).
Photocatalysis and Materials Science
Chemical compounds with specific modifications, such as esters, are also significant in photocatalysis and materials science. For example, (BiO)_2CO_3-based photocatalysts have been extensively reviewed for their applications in healthcare, photocatalysis, and as humidity sensors. These materials exhibit unique photocatalytic properties enhanced by various modification strategies, including doping and heterojunction formation, to improve their performance under visible light (Zilin Ni et al., 2016).
Mechanism of Action
Target of Action
This compound is a derivative of amino acids and is often used in research settings
Mode of Action
As a boc-protected amino acid derivative, it is involved in various chemical reactions, primarily in peptide bond formation during peptide synthesis. The Boc group can be removed under acidic conditions, allowing the amino acid to react with other amino acid derivatives to form peptides.
Action Environment
properties
IUPAC Name |
benzyl (2R)-3-iodo-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20INO4/c1-15(2,3)21-14(19)17-12(9-16)13(18)20-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,19)/t12-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDXFSYLOWHQCEK-LBPRGKRZSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CI)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CI)C(=O)OCC1=CC=CC=C1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20INO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00373549 |
Source


|
| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
405.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
108957-20-6 |
Source


|
| Record name | N-Boc-3-Iodo-L-alanine benzyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00373549 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

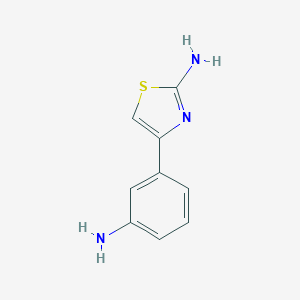
![2-[(2-Aminophenyl)(methyl)amino]ethanol](/img/structure/B111037.png)
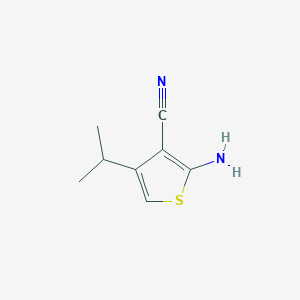
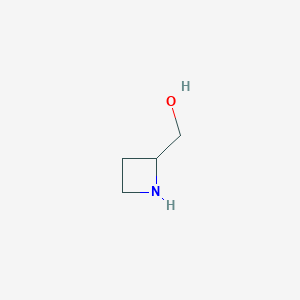
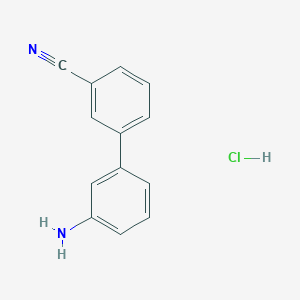
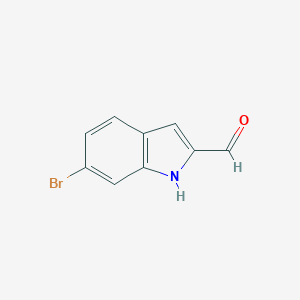
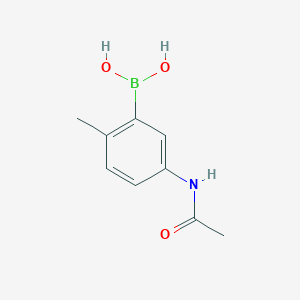
![6-Amino-3-methyl-4-(4-pyridinyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B111079.png)
